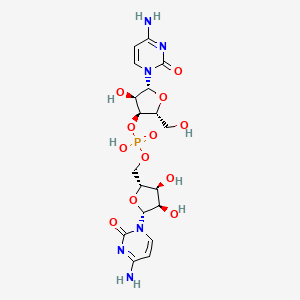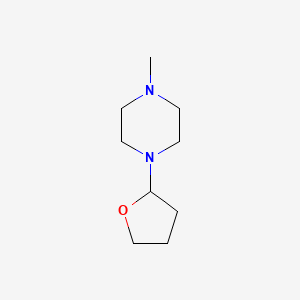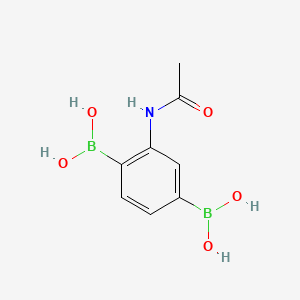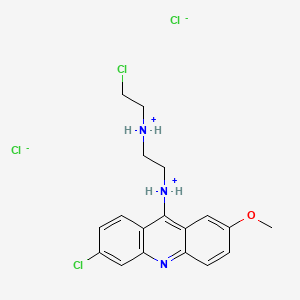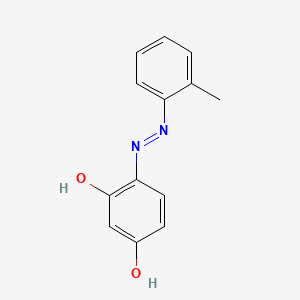
4-(o-Tolylazo)resorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(o-Tolylazo)resorcinol is an organic compound with the molecular formula C13H12N2O2. It is a derivative of resorcinol, where one of the hydrogen atoms is replaced by an o-tolylazo group. This compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a benzene ring with two hydroxyl groups (resorcinol) and an azo group (-N=N-) attached to an o-tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(o-Tolylazo)resorcinol typically involves the diazotization of o-toluidine followed by coupling with resorcinol. The reaction conditions generally include:
Diazotization: o-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with resorcinol in an alkaline medium (usually sodium hydroxide) to form this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control temperature and pH precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(o-Tolylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(o-Tolylazo)resorcinol has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug formulations due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-(o-Tolylazo)resorcinol involves its interaction with molecular targets through its azo and hydroxyl groups. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can affect the activity of enzymes and other proteins, leading to its observed effects in various applications.
Comparaison Avec Des Composés Similaires
Resorcinol: The parent compound with two hydroxyl groups on a benzene ring.
4-Hexylresorcinol: An alkyl derivative known for its antiseptic properties.
4-(p-Tolylazo)resorcinol: A structural isomer with the azo group attached to a p-tolyl group instead of an o-tolyl group.
Uniqueness: 4-(o-Tolylazo)resorcinol is unique due to the specific positioning of the azo group, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to distinct color properties and reactivity patterns compared to its isomers and other derivatives.
Propriétés
Numéro CAS |
34191-31-6 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-[(2-methylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)14-15-12-7-6-10(16)8-13(12)17/h2-8,16-17H,1H3 |
Clé InChI |
VIXGTWBKPFCGSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)



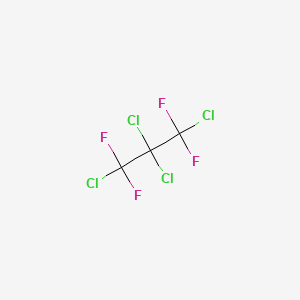
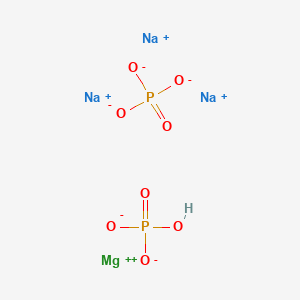

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
